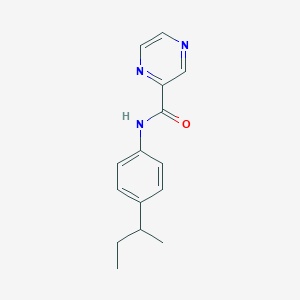

N-(4-sec-butylphenyl)-2-pyrazinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-sec-butylphenyl)-2-pyrazinecarboxamide is a chemical compound belonging to the class of organic compounds known as pyrazinecarboxamides. These compounds are characterized by a pyrazine ring (a heterocyclic, aromatic ring with two nitrogen atoms) attached to a carboxamide group. Pyrazinecarboxamides have been studied for various properties, including their spectroscopic characteristics, molecular structure, and potential applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of pyrazine derivatives typically involves the condensation of appropriate diketones with hydrazine or its derivatives. A novel method described involves a one-pot three-component cascade reaction, utilizing a Pd catalyst, for constructing the pyrazolo[5,1-a]isoindole scaffold, which shares synthesis strategies with pyrazinecarboxamides (Tian et al., 2015). Such methods highlight the versatility and complexity of synthesizing nitrogen-rich heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of pyrazinecarboxamides can be examined through spectroscopic methods such as FT-IR and FT-Raman spectroscopy. Studies on similar compounds have shown that the HOMO and LUMO analysis is crucial for understanding the charge transfer within the molecule, with NBO analysis revealing the stability arising from hyper-conjugative interactions and charge delocalization (Bhagyasree et al., 2015).

Chemical Reactions and Properties

Pyrazinecarboxamides undergo various chemical reactions, leveraging the reactivity of both the pyrazine ring and the carboxamide group. The formation of these compounds often involves nucleophilic substitution reactions and can undergo further functionalization. The presence of the carboxamide group contributes to the compound's chemical reactivity, particularly in forming hydrogen bonds and participating in further substitution reactions.

Physical Properties Analysis

The physical properties of pyrazinecarboxamides, such as melting points, solubility, and crystalline structure, can be influenced by the nature of substituents on the pyrazine ring and the carboxamide nitrogen. These properties are crucial for determining the compound's suitability for various applications, including its use in organic electronic materials and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of pyrazinecarboxamides, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are significantly affected by the electronic structure of the pyrazine ring and the electron-withdrawing or -donating nature of substituents. The study of NBO analysis and first hyperpolarizability in compounds like 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide provides insights into the electronic properties and stability of these compounds (J. Bhagyasree et al., 2015).

Mécanisme D'action

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s known that the compound is used in the fabrication of organic light-emitting diodes (oleds) and has been associated with the manipulation of near-infrared (nir) radiation . This suggests that the compound may interact with its targets to influence light emission properties, but the exact mechanism remains to be elucidated.

Biochemical Pathways

In the context of OLEDs, the compound may play a role in the electron transport or hole transport pathways

Result of Action

In the field of optoelectronics, the compound has been associated with the manipulation of NIR radiation, suggesting it may influence light emission properties at a molecular level

Action Environment

The action, efficacy, and stability of N-(4-sec-butylphenyl)-2-pyrazinecarboxamide can be influenced by various environmental factors . For instance, in the fabrication of OLEDs, the coating conditions can impact the performance of the device . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-butan-2-ylphenyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c1-3-11(2)12-4-6-13(7-5-12)18-15(19)14-10-16-8-9-17-14/h4-11H,3H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQAFQVXZFNODZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5178216.png)

![4-[1-(benzylthio)-3,4,4-trichloro-2-nitro-1,3-butadien-1-yl]morpholine](/img/structure/B5178218.png)

![8-[4-(4-iodophenoxy)butoxy]quinoline](/img/structure/B5178236.png)

![4-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5178245.png)

![2-(4-chlorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5178247.png)

![2-{[(1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5178278.png)

![2-(4-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5178279.png)

![N-dibenzo[b,d]furan-3-yl-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5178286.png)

![1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one](/img/structure/B5178295.png)

![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178303.png)

![N-benzyl-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5178308.png)